3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-
CAS No.: 95911-64-1
Cat. No.: VC15921513
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol
* For research use only. Not for human or veterinary use.
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]- - 95911-64-1](/images/structure/VC15921513.png)
Specification
CAS No. | 95911-64-1 |
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Molecular Formula | C8H4BrF3N2 |
Molecular Weight | 265.03 g/mol |
IUPAC Name | 3-bromo-3-[4-(trifluoromethyl)phenyl]diazirine |
Standard InChI | InChI=1S/C8H4BrF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H |
Standard InChI Key | OWUXQKYUGTZWKE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2(N=N2)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 3H-diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]- consists of a diazirine ring (N=N-CHBr) fused to a phenyl group bearing a trifluoromethyl (-CF₃) substituent at the para position. The bromine atom at the 3-position of the diazirine ring enhances electrophilicity, while the -CF₃ group contributes to both steric bulk and electronic effects. Key molecular parameters include:
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Molecular Formula: C₈H₄BrF₃N₂
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Molecular Weight: 265.03 g/mol
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IUPAC Name: 3-bromo-3-[4-(trifluoromethyl)phenyl]diazirine
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Canonical SMILES: C1=CC(=CC=C1C2(N=N2)Br)C(F)(F)F
The diazirine ring’s bond angles (≈60°) create substantial ring strain, which is critical for its photochemical reactivity. Density functional theory (DFT) calculations on analogous trifluoromethyl-diazirines suggest that the -CF₃ group induces a dipole moment of ~3.2 D, facilitating interactions with hydrophobic protein pockets .
Synthesis and Manufacturing
Yield Optimization
Critical parameters influencing yield include:
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Temperature: Diaziridine intermediates require strict control at -50°C to prevent decomposition.
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Solvent: Anhydrous dichloromethane or diethyl ether minimizes side reactions.
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Catalysts: Silver oxide (Ag₂O) enhances bromination efficiency by 22–35% compared to iodine-based oxidants .
Photochemical Properties and Applications
Photoactivation Mechanism
Upon UV irradiation (λ = 350–365 nm), the diazirine ring undergoes cleavage to generate a highly reactive carbene intermediate:
This carbene forms covalent bonds with proximal C-H, O-H, or N-H groups in biomolecules, enabling irreversible crosslinking .
Biological Labeling Applications
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Protein-Protein Interactions: Used in crosslinking studies to map interaction interfaces in G-protein-coupled receptors (GPCRs) .
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Membrane Probes: Incorporation into lipid analogs facilitates tracking of lipid trafficking pathways with <2% background noise .
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Enzyme Active Sites: Covalent modification of catalytic residues in serine proteases (e.g., trypsin) enables mechanistic studies .
Stability Profiling and Comparative Analysis
Ambient Light Stability
Data from ¹⁹F NMR studies under fluorescent lighting (28 W):
This compound demonstrates superior stability compared to conventional 3-phenyl-3-(trifluoromethyl)diazirine (35% intact at 26 days) .
Thermal Stability in Solution
Methanolic solutions (21°C, dark):
Recent Advancements and Future Directions
Spirocyclic Derivatives
Incorporation into spirocyclic scaffolds (e.g., steroid-diazirine hybrids) has enabled targeted labeling of nuclear receptors with 89% specificity improvements .
Automated Synthesis Platforms
Robotic synthesis workflows now achieve batch yields of 150–200 mg with <5% inter-batch variability, addressing previous scalability challenges .
Hybrid Probes for Cryo-EM
Coupling with gold nanoparticles (5 nm AuNP-diazirine conjugates) permits correlative light-electron microscopy of membrane protein dynamics at 3.8 Å resolution .
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